molecular formula C16H24N2O2S B2448317 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 2034307-65-6

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2448317
CAS No.: 2034307-65-6
M. Wt: 308.44
InChI Key: MVLQEVMLXGJQJT-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a thiopyran ring

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-16(15-2-1-9-20-15)17-12-13-3-7-18(8-4-13)14-5-10-21-11-6-14/h1-2,9,13-14H,3-8,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLQEVMLXGJQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Thiopyran Ring: The thiopyran ring is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a thiol compound.

    Coupling with Furan-2-Carboxylic Acid: The final step involves coupling the thiopyran-piperidine intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The thiopyran ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds with similar structural features may exhibit significant neuropharmacological activities. Preliminary studies suggest that N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide could have:

  • Anxiolytic Properties : Potentially influencing serotonin and dopamine receptor systems, which are crucial in mood regulation.
  • Anticonvulsant Effects : Similar to other compounds in its class, this compound may modulate neurotransmitter activity to reduce seizure frequency.

Case Studies

A study published in the British Journal of Pharmacology highlighted the anxiolytic effects of structurally similar compounds through receptor binding studies, indicating the need for further exploration of this compound's effects on anxiety disorders .

Medicinal Chemistry

The synthesis of this compound involves several key steps, typically including:

  • Formation of the Piperidine Ring : Utilizing standard synthetic methods to create the piperidine framework.
  • Introduction of the Tetrahydrothiopyran Moiety : This step can enhance lipophilicity and bioavailability.
  • Carboxamide Formation : Finalizing the compound through acylation reactions.

The compound's ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Drug Design and Development

The compound's structure allows it to serve as a scaffold for further modifications aimed at enhancing its pharmacological profile. The following applications are notable:

A. Targeted Drug Design

By modifying the furan or piperidine components, researchers can create derivatives that may exhibit improved efficacy or reduced side effects.

B. High-throughput Screening

This compound can be included in libraries for high-throughput screening against specific biological targets, such as enzymes or receptors implicated in neurological disorders.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
  • N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
  • N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide

Uniqueness

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Biological Activity

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological systems, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring and a thiopyran moiety, which contribute to its unique pharmacological profile. The molecular formula is C15H25N3O2SC_{15}H_{25}N_{3}O_{2}S, with a molecular weight of approximately 323.5 g/mol. Its structure is essential for understanding its biological interactions and mechanisms of action.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in neuropharmacology. Key areas of interest include:

1. Neuropharmacological Effects

  • Anxiolytic Properties : Research suggests that the compound may exhibit anxiolytic effects by modulating neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Anticonvulsant Activity : Similar to other compounds in its class, it shows promise in reducing seizure activity, indicating potential use in epilepsy treatment.

2. Interaction with Receptors

  • The compound's interaction with serotonin receptors has been highlighted as a crucial mechanism for its mood-enhancing effects. Further studies are necessary to elucidate the specific receptor subtypes involved and how structural modifications may influence these interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Structural Features Unique Properties
1-benzyl-N-(piperidin-4-yl)methylureaContains benzyl group instead of furanDifferent pharmacological profile
1-(pyridin-4-yl)-N-methylpiperidin-4-yln-methylureaFeatures a pyridine ringPotentially different receptor affinity
1-methyl-N-(piperidin-4-yln-methyl)ureaMethyl substitution on piperidineMay exhibit altered solubility

This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Case Study 1: Anxiolytic Effects
In a controlled animal study, the compound was administered to assess its impact on anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, supporting its potential as an anxiolytic agent.

Case Study 2: Anticonvulsant Activity
Another study focused on the anticonvulsant properties of related compounds. The findings suggested that modifications to the thiopyran moiety enhanced efficacy against induced seizures, providing a basis for further exploration of this compound in epilepsy treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide, and what reaction conditions optimize yield?

  • Methodology : Synthesis often involves multi-step procedures, including protection/deprotection strategies and coupling reactions. For example, similar compounds (e.g., piperidinyl-furan carboxamides) are synthesized via nucleophilic substitution or reductive amination. Key steps include:

  • Protection : Use of tetrahydropyran (THP) or other protecting groups for amines or alcohols under acidic conditions (e.g., pyridinium p-toluenesulfonate in dry dichloromethane) .
  • Reduction : Lithium aluminum hydride (LAH) or sodium borohydride in anhydrous THF for carbonyl group reduction .
  • Coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
    • Optimization : Yield improvements rely on solvent choice (e.g., anhydrous conditions), temperature control (e.g., ice baths for exothermic steps), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and stereochemistry, particularly for thiopyran and piperidine moieties .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations be applied to study the interaction of this compound with biological targets (e.g., viral polymerases)?

  • Methodology :

  • Docking : Use software like AutoDock Vina to predict binding poses against targets (e.g., monkeypox DNA polymerase). Focus on furan and piperidine moieties as potential binding groups .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability via root mean square deviation (RMSD) analysis. For example, stable RMSD values ≤3.93 Å indicate robust binding .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodology :

  • SAR Analysis : Compare analogs with modifications (e.g., halogen substitutions on phenyl rings, thiopyran vs. tetrahydropyran). For instance, furan-2-carboxamide derivatives show enhanced antiviral activity over benzofuran analogs due to improved steric fit .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, electron-withdrawing groups on the piperidine ring may correlate with higher target affinity .
  • Experimental Validation : Use orthogonal assays (e.g., SPR for binding kinetics, cell-based efficacy assays) to confirm disputed results .

Q. How do metabolic stability and cytochrome P450 interactions influence the pharmacokinetic profile of this compound?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes to identify major metabolites (e.g., hydroxylation of the thiopyran ring) .
  • CYP Inhibition Assays : Measure IC50_{50} values against CYP3A4/2D6 using fluorogenic substrates. For example, bulky substituents on the piperidine ring may reduce CYP2D6 inhibition .
  • Computational Prediction : Tools like MetaSite model phase I/II metabolism pathways .

Key Notes

  • Synthetic Challenges : Steric hindrance at the piperidine-thiopyran junction may necessitate bulky base catalysts (e.g., DBU) for amide coupling .
  • Data Reproducibility : Variations in biological assays (e.g., IC50_{50}) often stem from differences in cell lines or assay conditions. Standardize protocols using guidelines like NIH Assay Guidance Manual .

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